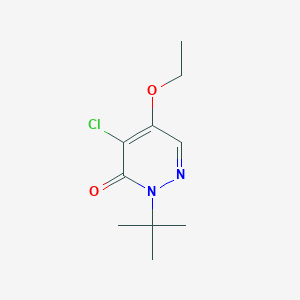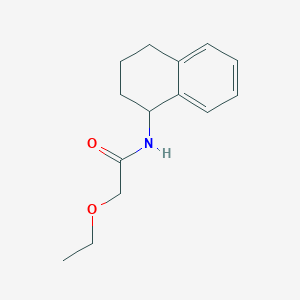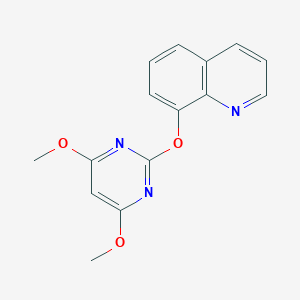
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline, also known as DMQDQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has shown promising results in various fields of research.
Mecanismo De Acción
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline acts as a chelating agent, binding to metal ions through its pyrimidine and quinoline moieties. The binding of this compound to metal ions results in a change in its fluorescence properties, which can be detected and measured. The mechanism of action of this compound has been extensively studied using various spectroscopic techniques.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions in biological systems make it an important tool for studying the role of metal ions in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe that can be used for the detection of metal ions in biological samples. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Direcciones Futuras
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has several potential future directions for research. One area of research is the development of this compound-based diagnostic tools for the detection of metal ions in biological samples. Another area of research is the use of this compound as a tool for studying the role of metal ions in various physiological processes. Additionally, the synthesis of new this compound derivatives with improved properties is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Its fluorescent properties make it a useful tool for the detection of metal ions in biological samples. The synthesis method of this compound is relatively simple, and its low toxicity makes it a safe compound for use in lab experiments. Future research directions for this compound include the development of diagnostic tools and the synthesis of new derivatives with improved properties.
Métodos De Síntesis
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline can be synthesized through a multistep process involving the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-chloroquinoline. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
8-(4,6-Dimethoxypyrimidin-2-yl)oxyquinoline has been studied extensively for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound has shown high selectivity and sensitivity towards these metal ions, making it a potential candidate for the development of diagnostic tools.
Propiedades
Fórmula molecular |
C15H13N3O3 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
8-(4,6-dimethoxypyrimidin-2-yl)oxyquinoline |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-9-13(20-2)18-15(17-12)21-11-7-3-5-10-6-4-8-16-14(10)11/h3-9H,1-2H3 |
Clave InChI |
HFNAZIWEPBFFSA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2N=CC=C3)OC |
SMILES canónico |
COC1=CC(=NC(=N1)OC2=CC=CC3=C2N=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
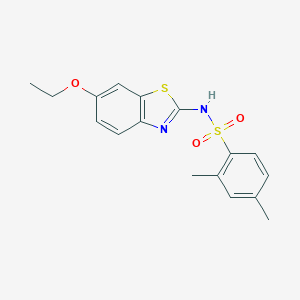
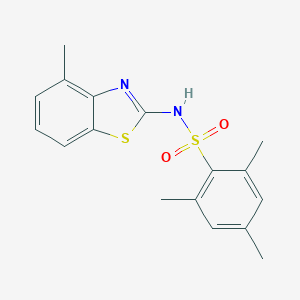

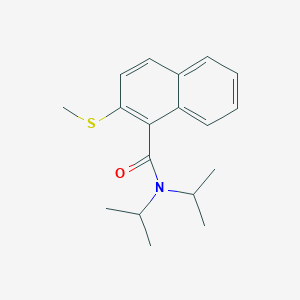
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

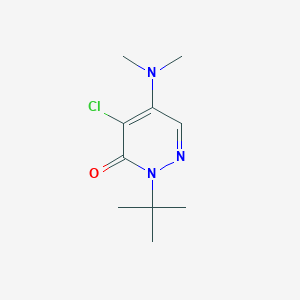
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
